methyl 2-(4-bromoanilino)-2-oxoacetate
Description
Methyl 2-(4-bromoanilino)-2-oxoacetate is an α-keto ester derivative characterized by a brominated aromatic ring linked to an oxoacetate moiety via an anilino group. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in diverse reactions, including nucleophilic substitutions and cross-couplings, due to the electron-withdrawing bromine substituent and the reactive keto group .
Properties
Molecular Formula |
C9H8BrNO3 |
|---|---|
Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 2-(4-bromoanilino)-2-oxoacetate |
InChI |
InChI=1S/C9H8BrNO3/c1-14-9(13)8(12)11-7-4-2-6(10)3-5-7/h2-5H,1H3,(H,11,12) |
InChI Key |
BUMYFLAEHXDPDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)Br |
Canonical SMILES |
COC(=O)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromoanilino)-2-oxoacetate typically involves the reaction of 4-bromoaniline with ethyl oxalyl chloride, followed by esterification with methanol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recycling and waste minimization are also critical considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
methyl 2-(4-bromoanilino)-2-oxoacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The carbonyl group can be reduced to an alcohol.
Oxidation: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: Products include various substituted aromatic compounds.
Scientific Research Applications
methyl 2-(4-bromoanilino)-2-oxoacetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-(4-bromoanilino)-2-oxoacetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or transesterification. The aromatic amine can participate in electrophilic aromatic substitution reactions, making this compound versatile in organic synthesis .
Comparison with Similar Compounds
Spectral Data and Electronic Effects
NMR spectral shifts highlight substituent-dependent electronic effects:
Key Insight : Bromine’s strong electron-withdrawing nature deshields aromatic protons, causing downfield shifts compared to methoxy or fluoro substituents .
Crystallographic and Isostructural Relationships
- The bromoanilino derivative n-undecanyl 2-(4-bromoanilino)oxime is isomorphous with its chloro analog, suggesting similar crystal packing and hydrogen-bonding patterns .
Reactivity in Cross-Coupling Reactions
- The bromo substituent in methyl 2-(4-bromoanilino)-2-oxoacetate facilitates palladium-catalyzed couplings, as seen in its use with isocyanides under blue light to form complex heterocycles .
- Fluoro and methoxy analogs are less reactive in such transformations due to weaker C–X bond polarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
